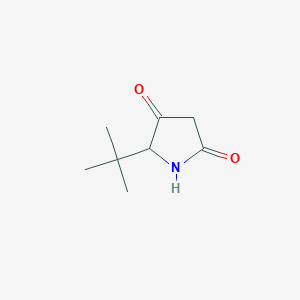

5-Tert-butylpyrrolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

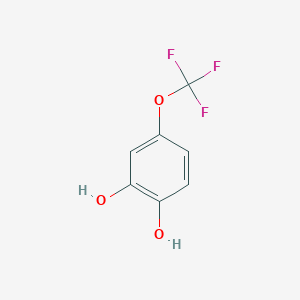

5-Tert-butylpyrrolidine-2,4-dione is a chemical compound that serves as a scaffold in various organic synthesis processes. It is related to pyrrolidine-2,5-dione, a core structure in many organic substances, which is of interest in fields such as medicinal chemistry and drug development .

Synthesis Analysis

The synthesis of derivatives of 5-tert-butylpyrrolidine-2,4-dione can be achieved through different methods. One approach involves the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide in the presence of alcohols, yielding alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and dialkyl 2-(1-tert-butylcarbamoyl-1-methyl-ethyl)-malonates . Another method includes the large-scale synthesis from L-aspartic acid, which involves several steps including methylation, reduction, protection, and mesylation, leading to the production of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs .

Molecular Structure Analysis

The molecular structure of compounds related to 5-tert-butylpyrrolidine-2,4-dione has been elucidated using X-ray crystallography. For example, the structures of compounds formed by the oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one with oxygen were established, providing insights into the molecular framework of these derivatives .

Chemical Reactions Analysis

Chemical reactions involving 5-tert-butylpyrrolidine-2,4-dione derivatives can lead to various products. For instance, the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions gave rise to tautomeric mixtures and other compounds through oxidative processes . Additionally, the conversion of pyrrolidine-2,5-dione to maleimide through tosylation has been studied, revealing that tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione are thermodynamically unstable and may spontaneously convert to maleimides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butylpyrrolidine-2,4-dione derivatives are influenced by their molecular structure and the functional groups present. For example, the presence of a tosyloxy group on pyrrolidine-2,5-dione scaffolds makes them excellent leaving groups in organic synthesis, although they are thermodynamically unstable . The improved synthesis methods for these compounds, such as the cyclization of acylpyruvic acids, also shed light on their reactivity and stability .

科学的研究の応用

Molecular Dimerization and Characterization

The compound 5-Tert-butylpyrrolidine-2,4-dione and its derivatives are significant in the field of organometallic chemistry. A study by Bisello et al. (2017) demonstrated the synthesis and characterization of ferrocenyl methylhydantoin derivatives of 5-tert-butylpyrrolidine-2,4-dione. These compounds were shown to form hydrogen-bonded dimers in solution, a finding supported by various analytical techniques such as X-ray diffraction, ESI-mass spectrometry, 1H NMR, FT-IR, and cyclic voltammetry (Bisello et al., 2017).

Synthesis and Bioactivity of Derivatives

Derivatives of 5-Tert-butylpyrrolidine-2,4-dione have been the subject of extensive research due to their unique structural features and potential bioactivity. Zulkifli et al. (2022) reviewed the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione derivatives, noting their biological importance and diversity in bioactivities. The review highlights the simplicity of synthesizing these derivatives and the promising bioactivities they exhibit, making them versatile scaffolds in medicinal chemistry (Zulkifli et al., 2022).

Reaction Mechanisms and Synthetic Methods

Understanding the reaction mechanisms involving 5-Tert-butylpyrrolidine-2,4-dione is crucial for advancing synthetic methodologies. A study conducted by Yavari et al. (2003) delved into the reaction between 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and tert-butyl isocyanide in the presence of primary or secondary amines. This reaction led to the formation of N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides, showcasing the compound's reactivity and utility in producing functionally diverse molecules (Yavari et al., 2003).

Applications in Catalysis

The derivatives of 5-Tert-butylpyrrolidine-2,4-dione also play a role in catalysis, contributing to the development of environmentally friendly and efficient methodologies. A study by Esam et al. (2020) demonstrated the synthesis and application of a novel magnetic immobilized para-aminobenzoic acid-Cu(II) complex as a catalyst. This catalyst was used for aldol condensation reactions, highlighting the compound's relevance in green chemistry and its contribution to the synthesis of biologically important molecules (Esam et al., 2020).

Safety And Hazards

特性

IUPAC Name |

5-tert-butylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-5(10)4-6(11)9-7/h7H,4H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMKZSXHUCPDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

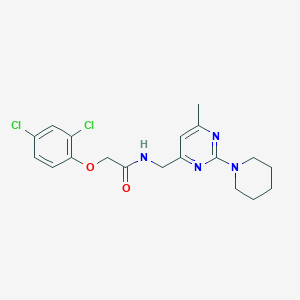

Canonical SMILES |

CC(C)(C)C1C(=O)CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butylpyrrolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)